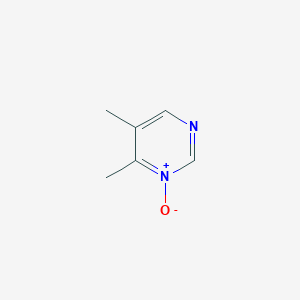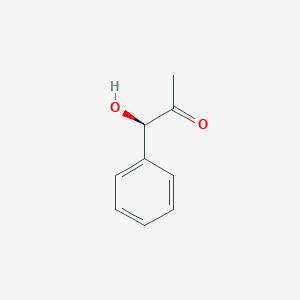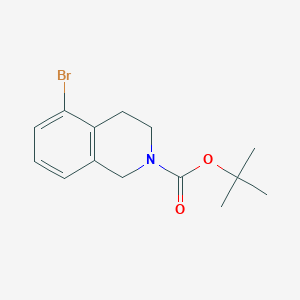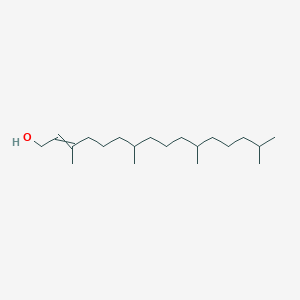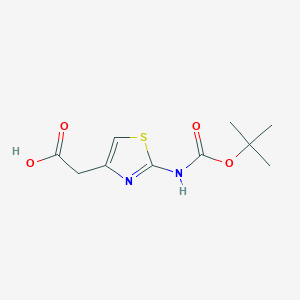
(2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid
Overview
Description
“(2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid” is a chemical compound with the CAS Number: 89336-46-9 . It has a molecular weight of 259.31 .
Molecular Structure Analysis
The molecular formula of this compound is C10H14N2O4S . It has a molecular weight of 258.29 and a monoisotopic mass of 298.098724 Da .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored at room temperature .Scientific Research Applications
Peptide Synthesis
(2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid: is utilized in the synthesis of peptides. The tert-butyloxycarbonyl (Boc) group serves as a protective group for amino acids during the synthesis process . This protection is crucial to prevent unwanted reactions that may occur due to the reactivity of amino acids. The Boc group can be removed under mild acidic conditions, allowing for the generation of peptides with the desired sequences.
Ionic Liquid Formation
The compound is used to create room-temperature ionic liquids derived from Boc-protected amino acids (Boc-AAILs) . These ionic liquids have applications in organic synthesis and can be used as solvents or reagents. Their unique properties, such as low volatility and high thermal stability, make them suitable for various chemical reactions.
Amide Bond Formation
In the field of organic chemistry, (2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid is involved in amide bond formation . The formation of amide bonds is a fundamental step in creating a wide range of organic compounds, including polymers and pharmaceuticals.
Dipeptide Synthesis
This compound is also significant in the synthesis of dipeptides. It acts as a starting material when combined with commonly used coupling reagents, facilitating the formation of dipeptides in satisfactory yields . Dipeptides are the building blocks of proteins and have numerous applications in biochemistry and pharmacology.
Chemical Synthesis Support
The Boc-protected form of this compound provides an efficient reactant and reaction medium in chemical synthesis . Its protected side chain and N-terminus allow for selective and controlled chemical reactions, which is essential in multistep synthesis processes.
Safety and Hazards
properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(15)12-8-11-6(5-17-8)4-7(13)14/h5H,4H2,1-3H3,(H,13,14)(H,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUBPLFRRHJPLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Tert-butoxycarbonylamino-thiazol-4-yl)-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








